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molecular formula C7H15NO4 B8442709 (2-(2-Methoxyethoxy)ethylamino)acetic acid

(2-(2-Methoxyethoxy)ethylamino)acetic acid

Cat. No. B8442709
M. Wt: 177.20 g/mol
InChI Key: CHAPAHNWSCYFRM-UHFFFAOYSA-N
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Patent
US08440109B2

Procedure details

(Fourth Step) Activated carbon (219 mg) supporting 10 wt% palladium was added to a methanol (27 mL) solution of benzyl[2-(2-methoxy-ethoxy)ethylamino]acetate (2.19 g, 8.19 mmol) at room temperature. Hydrogen gas purging was performed, and then, in a hydrogen atmosphere, the mixture was stirred at room temperature for 7 hours. Pd/C were removed by a glass filter in which a celite pad was laid, and the celite layer was washed with methanol. The filtrate was concentrated under reduced pressure to obtain [2-(2-methoxyethoxy)ethylamino]acetic acid (1) (1.38 g, 7.78 mmol) as a yellow oily material, with a yield of 95%.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
benzyl[2-(2-methoxy-ethoxy)ethylamino]acetate
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:8]([NH:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH3:19])[C:9]([O-:11])=[O:10])C1C=CC=CC=1>[Pd].CO>[CH3:19][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][NH:12][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
benzyl[2-(2-methoxy-ethoxy)ethylamino]acetate
Quantity
2.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])NCCOCCOC
Name
Quantity
27 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in a hydrogen atmosphere, the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas purging
CUSTOM
Type
CUSTOM
Details
Pd/C were removed by a glass
FILTRATION
Type
FILTRATION
Details
filter in which a celite pad
WASH
Type
WASH
Details
the celite layer was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COCCOCCNCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.78 mmol
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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